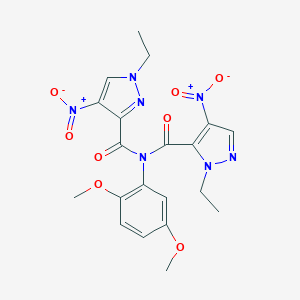![molecular formula C15H14Cl2N2O3 B455825 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide CAS No. 438218-58-7](/img/structure/B455825.png)
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide is a chemical compound with the CAS Number: 438218-58-7. It has a molecular weight of 341.19 . The IUPAC name for this compound is 3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14Cl2N2O3/c1-21-12-6-5-9(15(20)19-18)7-10(12)8-22-13-4-2-3-11(16)14(13)17/h2-7H,8,18H2,1H3,(H,19,20) . This code provides a specific string of characters that describes the molecular structure of the compound.Aplicaciones Científicas De Investigación
Sorption and Environmental Fate
Research on compounds such as 2,4-D and other phenoxy herbicides, which share a similar phenoxy group with your compound, focuses on their sorption behaviors, environmental fate, and biodegradation in aquatic and soil environments. Studies like those by Werner, Garratt, and Pigott (2012) provide insights into how these compounds interact with different components of the environment, such as soil organic matter and minerals (Werner, Garratt, & Pigott, 2012). This kind of research is crucial for understanding the environmental impact of chemical compounds and for developing strategies to mitigate their presence in ecosystems.
Wastewater Treatment and Pollution Control
The treatment of wastewater from industries that produce or use compounds like 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide is a significant area of research. Studies investigate the efficiency of various treatment processes, including biological treatments and advanced oxidation processes, in removing these compounds from wastewater before it is released into the environment. Goodwin et al. (2018) discussed treatment options for reclaiming wastewater produced by the pesticide industry, highlighting the challenges of removing toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Toxicology and Environmental Health
The toxicological profile and environmental health implications of structurally related compounds, particularly their effects on aquatic life and potential for bioaccumulation, are also critical areas of study. For instance, the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment have been extensively reviewed, providing a model for understanding the environmental behavior and impacts of similar compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Antioxidant Activity and Pharmaceutical Implications
Compounds with methoxy and hydrazide functional groups are sometimes explored for their antioxidant properties and potential pharmaceutical applications. Research on the antioxidant activity of various compounds and their mechanisms can offer valuable insights into new therapeutic uses. For example, studies on vanillic acid, a compound with methoxy and benzoic acid functional groups, highlight its antioxidant, anti-inflammatory, and neuroprotective properties, suggesting potential pharmacological applications (Ingole et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-12-6-5-9(15(20)19-18)7-10(12)8-22-13-4-2-3-11(16)14(13)17/h2-7H,8,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERLJSXKGQPYMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({2-nitro-4-methylphenoxy}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B455744.png)


![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)
![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)

![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455754.png)
![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)

![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)

![2-chloro-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B455765.png)